2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that multiple biochemical pathways might be influenced.
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Some new derivatives of 1,2,4-triazole with piperazine moiety, which this compound is a part of, have exhibited good antibacterial activity .
Action Environment
The synthesis of similar compounds has been achieved via a three-step protocol , suggesting that the compound’s action might be influenced by the conditions under which it is synthesized.
Biochemical Analysis
Biochemical Properties
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .
Cellular Effects
Compounds with similar structures have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a sulfonium salt as the electrophile . The industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-3-2-7-17(18)21-19(24)14-22-9-11-23(12-10-22)16-6-4-5-15(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNRKMKMBIHSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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